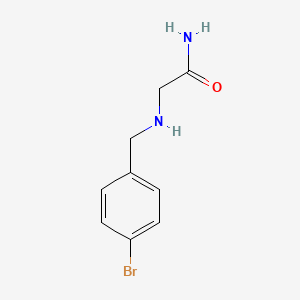

2-((4-Bromobenzyl)amino)acetamide

Description

Contextualization of 2-((4-Bromobenzyl)amino)acetamide within Relevant Chemical Classes and Scaffolds

This compound belongs to the broad class of organic compounds known as acetamides. The core of the molecule is an acetamide (B32628) group (CH₃CONH₂), where one of the hydrogens on the amino group is substituted. In this specific compound, the substituent is a 4-bromobenzyl group. This places the molecule within the N-substituted acetamide family, a scaffold that is prevalent in many biologically active compounds. irejournals.com

The presence of a brominated benzene (B151609) ring is a key feature. Halogenated aromatic moieties are common in medicinal chemistry as they can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The benzyl (B1604629) group provides a flexible linker between the aromatic ring and the aminoacetamide core, which can be crucial for orienting the molecule within a receptor's binding pocket.

Historical Trajectories and Research Precedents for Analogous Compounds in Chemical Biology

While specific research on this compound is limited, the historical context of related N-benzylacetamide and other acetamide derivatives provides a strong precedent for its investigation. N-benzylacetamide itself has been utilized as an intermediate in the synthesis of various pharmaceuticals. researchgate.net

Furthermore, the broader class of acetamide derivatives has been extensively studied and has yielded compounds with a wide range of biological activities, including:

Anticancer agents: Certain thienopyrimidine derivatives containing a 2-(4-bromobenzyl) moiety have been investigated as dual topoisomerase-I/II inhibitors. nih.gov

Antidiabetic agents: A complex acetamide derivative containing a bromophenyl group has been evaluated for its antidiabetic properties. nih.gov

P2Y14R Antagonists: N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov

Antibacterial agents: Various N-phenylacetamide derivatives have been synthesized and evaluated for their antibacterial activities. irejournals.com

These examples underscore the therapeutic potential of the acetamide scaffold and provide a rationale for exploring new variations like this compound.

Articulation of Research Significance and Rationale for Investigating this compound

The rationale for investigating this compound stems from the established biological significance of its constituent parts. The N-substituted acetamide core is a known pharmacophore, and the 4-bromobenzyl group can enhance biological activity and modulate pharmacokinetic properties.

The primary research significance lies in the potential for this compound to serve as a lead structure for the development of new therapeutic agents. By systematically modifying the core structure, researchers can explore its structure-activity relationships (SAR) and potentially identify novel drug candidates for a variety of diseases. The investigation of this and similar molecules contributes to the broader understanding of how chemical structure translates into biological function.

Overview of Advanced Methodologies Employed in Studying the Compound and its Derivatives

The study of this compound and its derivatives would employ a range of advanced analytical and computational methodologies.

Synthesis and Characterization: The synthesis of such a compound would likely involve standard organic chemistry techniques. Characterization to confirm the structure and purity would rely on:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Computational Studies:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with specific biological targets, such as enzymes or receptors. nih.gov This can help in prioritizing compounds for synthesis and biological testing.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can be used to estimate the pharmacokinetic and toxicological properties of the compound, guiding further development. nih.gov

Biological Evaluation:

In vitro assays: To screen the compound for biological activity against specific targets, such as enzymes or cell lines. nih.govnih.gov

In vivo studies: If promising in vitro activity is observed, the compound may be tested in animal models to evaluate its efficacy and safety. nih.gov

While detailed research findings for this compound are not yet widely available in the public domain, the foundational knowledge of its chemical class and the established methodologies for drug discovery provide a clear path for its future investigation.

Table of Compounds Mentioned

| Compound Name | Chemical Class |

| This compound | N-Substituted Acetamide |

| N-benzylacetamide | N-Substituted Acetamide |

| 2-(4-bromobenzyl) tethered thienopyrimidines | Thienopyrimidine Derivative |

| N-substituted-acetamide derivatives | N-Substituted Acetamide |

| 2-amino-N-(p-Chlorophenyl) acetamide | N-Substituted Acetamide |

Basic Properties of this compound appchemical.com

| Property | Value |

| CAS Number | 850859-09-5 |

| Molecular Formula | C₉H₁₁BrN₂O |

| Molecular Weight | 243.10 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)5-12-6-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZMMTNIHLKPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588346 | |

| Record name | N~2~-[(4-Bromophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850859-09-5 | |

| Record name | N~2~-[(4-Bromophenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 4 Bromobenzyl Amino Acetamide

Strategic Approaches to the Synthesis of the Core 2-((4-Bromobenzyl)amino)acetamide Structure

The creation of the this compound molecule relies on established and innovative chemical reactions. These methods are designed to be efficient and to allow for the specific placement of chemical groups.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This bond is formed by the reaction of a carboxylic acid (or its activated form) and an amine. libretexts.org This approach breaks the target molecule into two key synthons: 4-bromobenzylamine (B181089) and a glycine (B1666218) derivative.

A second key disconnection involves the carbon-nitrogen bond between the benzyl (B1604629) group and the glycine moiety. This suggests a synthetic route starting from 4-bromobenzyl bromide and glycine or a glycine equivalent.

Classical and Modern Coupling Reactions for Amide Formation

The formation of the amide bond is a cornerstone of this synthesis. researchgate.net This can be achieved through several methods:

Acid Chlorides: A highly reactive method involves converting a glycine derivative into an acid chloride, which then readily reacts with 4-bromobenzylamine. libretexts.org

Coupling Reagents: Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under milder conditions. hepatochem.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid group of a protected glycine, enabling its efficient reaction with 4-bromobenzylamine. hepatochem.comnih.gov The use of dicyclohexylcarbodiimide (B1669883) (DCC) is another established method. hepatochem.com

A representative reaction is the coupling of N-Boc-glycine with 4-bromobenzylamine using EDC and HOBt, followed by the removal of the Boc protecting group.

Introduction of Bromine via Electrophilic Aromatic Substitution

The bromine atom on the benzyl ring is typically introduced via electrophilic aromatic substitution. fiveable.melibretexts.org This reaction involves treating a suitable precursor, such as a benzylamine (B48309) or benzyl alcohol derivative, with a brominating agent in the presence of a Lewis acid catalyst. fiveable.memsu.edumsu.edu For instance, the direct bromination of a protected benzylamine derivative can be achieved using N-bromosuccinimide (NBS) or bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃). pressbooks.pub The directing effects of the substituent already on the benzene (B151609) ring will determine the position of the incoming bromine atom. To achieve the desired 4-bromo isomer, the starting material should have a para-directing group.

Development of Novel Synthetic Pathways for this compound Analogs and Derivatives

The core structure of this compound can be modified to explore its chemical space and to develop new compounds with potentially enhanced properties.

Exploration of Catalytic Asymmetric Synthesis for Chiral Derivatives

Introducing chirality into the this compound structure can lead to derivatives with distinct biological activities. Catalytic asymmetric synthesis offers a powerful tool for achieving this. For example, chiral catalysts can be employed in the synthesis of derivatives with a stereocenter at the alpha-carbon of the acetamide (B32628) moiety. frontiersin.org This can be accomplished through methods such as the asymmetric hydrogenation of a corresponding enamine precursor. researchgate.net The use of enzymes, such as transaminases, in biocatalytic processes is also a promising approach for the enantioselective synthesis of chiral amines that can be incorporated into the target structure. researchgate.netnih.gov

Flow Chemistry and Continuous Processing Techniques in Analog Synthesis

Flow chemistry, or continuous processing, is an emerging technology in chemical synthesis that offers several advantages over traditional batch methods, including improved safety, efficiency, and scalability. acs.org In the synthesis of this compound analogs, flow reactors can be used for various steps, such as amide bond formation or the introduction of substituents onto the aromatic ring. almacgroup.com This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. almacgroup.com The integration of in-line purification techniques can further streamline the synthesis process. almacgroup.com

Interactive Data Table: Comparison of Amide Bond Formation Methods

| Coupling Reagent | Activating Agent | Additive | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |

| EDC | - | HOBt or NHS | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | Mild conditions, good yields | Can be expensive |

| DCC | - | - | Dichloromethane (DCM) | 0°C to Room Temperature | Inexpensive, effective | Produces dicyclohexylurea (DCU) byproduct, which can be difficult to remove |

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | - | Dichloromethane (DCM) | 0°C to Room Temperature | Highly reactive, high yields | Harsh conditions, can be incompatible with sensitive functional groups |

| HATU | - | DIPEA | Dimethylformamide (DMF) | Room Temperature | Fast reaction times, high yields | Expensive |

Chemoenzymatic Transformations for Targeted Structural Modification

A thorough review of the scientific literature reveals a significant gap in research concerning the chemoenzymatic transformation of this compound. While chemoenzymatic synthesis is a powerful tool for creating complex molecules with high selectivity, there are currently no published studies that specifically apply these methods to this compound. bldpharm.com The integration of enzymatic steps with chemical synthesis could offer elegant pathways to novel derivatives, for example, through selective hydrolysis of the amide bond or targeted oxidation of the benzyl ring, but such explorations remain to be undertaken.

Functionalization and Derivatization Strategies for this compound for Chemical Probe Development

The development of chemical probes is a critical aspect of chemical biology, enabling the study of biological processes in living systems. The structure of this compound possesses several functional groups that could, in principle, be modified for the development of such probes.

The secondary amine provides a reactive handle for various functionalization reactions. For instance, acylation, alkylation, or sulfonylation at this position could be used to attach reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or photo-cross-linking moieties. The bromo-substituted phenyl ring also offers a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.

Despite these possibilities, there is no specific mention in the current scientific literature of this compound being used or developed as a chemical probe. The design and synthesis of such probes from this scaffold represents an open area for research.

Table 2: Potential Functionalization Sites of this compound for Chemical Probe Development

| Functional Group | Potential Reaction Type | Possible Introduced Moiety | Purpose in Chemical Probe |

| Secondary Amine | Acylation/Alkylation | Fluorophore, Biotin, Photo-cross-linker | Visualization, Affinity Purification, Target Identification |

| Bromo-Aryl Group | Cross-Coupling Reactions | Alkyl, Alkenyl, Alkynyl, Aryl groups | Modulation of biological activity and selectivity |

| Amide | Hydrolysis/Modification | Linker for solid-phase synthesis | Attachment to a solid support |

This table outlines hypothetical functionalization strategies based on general chemical principles, as specific examples for this compound are not available in the literature.

Impurity Profiling and Advanced Control Strategies in this compound Synthesis

Impurity profiling is a crucial component of chemical synthesis, particularly for compounds intended for biological screening or pharmaceutical development. For this compound, potential impurities would likely arise from the starting materials or side reactions during its synthesis.

Based on the plausible synthetic route described earlier, potential process-related impurities could include:

Unreacted starting materials: Residual 4-bromobenzylamine and 2-chloroacetamide.

Over-alkylation product: The tertiary amine formed by the reaction of the product with another molecule of 2-chloroacetamide.

Side-products from the starting materials: Impurities present in the initial 4-bromobenzylamine or 2-chloroacetamide.

Advanced control strategies would involve the use of high-purity starting materials and the optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) to minimize the formation of byproducts. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), would be essential for the detection and quantification of any impurities.

Currently, there are no published studies that specifically detail the impurity profile or control strategies for the synthesis of this compound. Such studies would be a necessary step in the chemical development of this compound for any advanced application.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromobenzyl Amino Acetamide Analogs

Rational Design Principles for 2-((4-Bromobenzyl)amino)acetamide Congeners for SAR Elucidation

The rational design of congeners of this compound is a cornerstone for understanding their structure-activity relationships (SAR). This process involves the strategic modification of the parent molecule to probe the influence of different substituents and structural motifs on biological activity.

A key strategy in the design of these analogs has been the modification of the core heterocyclic scaffold to which the this compound moiety is attached. For instance, the thienopyrimidine scaffold has been utilized due to its structural similarity to purine, a key component in various biological processes. nih.gov The introduction of a 2-(4-bromobenzyl) group into a 5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine core has been explored for its potential as a topoisomerase inhibitor. nih.gov

Further diversification involves varying the amino group at the C-4 position of the pyrimidine (B1678525) ring with a range of aryl and alkyl amines. researchgate.net This allows for the investigation of how different substituents at this position impact the molecule's interaction with its biological target. The design of these heterocycles is guided by the pharmacophoric features of the core structure and aims to identify potent lead molecules by analyzing their binding affinity in molecular docking studies. researchgate.net

In one study, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines were synthesized and evaluated for their anticancer activity. rsc.org This systematic approach, where specific parts of the molecule are altered, allows for the establishment of clear SAR trends. For example, it was found that certain substitutions on the 4-amino group led to enhanced cytotoxicity against specific cancer cell lines. rsc.org

The synthesis of these analogs often involves multi-step reaction sequences. A common approach includes the Gewald reaction to form a 2-aminothiophene intermediate, followed by the introduction of the 4-bromobenzyl moiety and subsequent diversification at the C-4 position through nucleophilic substitution reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel analogs and for providing insights into the molecular properties that govern their biological effects.

For analogs of this compound, QSAR studies have been employed to understand the factors influencing their activity. These studies typically involve calculating a variety of molecular descriptors, which quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. uobasrah.edu.iq

In a study of beta-aminocarbonyl compounds, it was found that the energy of the lowest unoccupied molecular orbital (E-LUMO) and the Mulliken charge had an inverse relationship with the antibacterial activity against E. coli. uobasrah.edu.iq This suggests that compounds with lower E-LUMO values and less negative charges on specific groups are likely to be more active. Such models can be used to predict the activity of new compounds before they are synthesized, thus saving time and resources. uobasrah.edu.iq

Machine learning algorithms are increasingly being used to develop more sophisticated QSAR models. For example, support vector regression (SVR) and random forest (RF) regression have been used to model the inhibitory activity of amide derivatives against xanthine (B1682287) oxidase. frontiersin.org These non-linear models can often capture more complex relationships between structure and activity compared to traditional linear regression methods. frontiersin.org

The development of a robust QSAR model requires a sufficiently large and diverse dataset of compounds with known activities. nih.gov The statistical quality of the model is assessed using various metrics, such as the squared correlation coefficient (R²) and the cross-validated R² (q²), to ensure its predictive power. researchgate.net

Conformational Analysis and its Influence on Molecular Recognition and Binding

The three-dimensional conformation of a molecule plays a crucial role in its ability to interact with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms, which is essential for understanding molecular recognition and binding.

In the context of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines, molecular docking studies have been used to support their activity as dual topoisomerase I and II inhibitors. rsc.org The docking results can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

The conformation of the this compound side chain, as well as the orientation of the substituents on the heterocyclic core, can affect how the molecule fits into the binding pocket of its target. The flexibility of certain bonds allows the molecule to adopt different conformations, and the lowest energy conformation is not always the one that is active. Therefore, it is important to consider a range of possible conformations when studying molecular recognition.

Modulation of Physicochemical Properties (e.g., Lipophilicity) and its Impact on Biological Performance

The physicochemical properties of a drug molecule, such as its lipophilicity, solubility, and metabolic stability, have a profound impact on its biological performance. The modulation of these properties is a key aspect of drug design and optimization.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

In the development of analogs of this compound, the lipophilicity of the molecule is carefully considered. For example, in a QSAR study of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT), it was found that good activity was associated with lipophilic substituents on the indole (B1671886) nitrogen. nih.gov However, the substituted phenyl ring attached to the indole ring needed to have limited dimensions and lipophilicity. nih.gov This highlights the importance of a balanced lipophilicity for optimal biological activity.

The introduction of different functional groups can significantly alter the lipophilicity of a molecule. For instance, the addition of polar groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity and increase aqueous solubility. Conversely, the addition of non-polar groups, such as alkyl or aryl groups, can increase lipophilicity.

The following table illustrates how the calculated LogP (cLogP) can vary with different substitutions on a hypothetical 2-((benzyl)amino)acetamide scaffold.

| Substitution on Benzyl (B1604629) Ring | R-group on Acetamide (B32628) Nitrogen | cLogP (Predicted) |

| 4-Bromo | H | 2.5 |

| 4-Chloro | H | 2.3 |

| 4-Methoxy | H | 1.8 |

| H | Methyl | 2.1 |

| H | Ethyl | 2.4 |

Note: These are hypothetical predicted values to illustrate the concept.

By systematically modifying the structure of this compound and its analogs, researchers can fine-tune their physicochemical properties to achieve a desirable balance between potency and drug-like characteristics.

Pharmacophore Mapping and Ligand-Based Design Approaches for this compound Scaffolds

Pharmacophore mapping is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that are responsible for a molecule's biological activity. nih.gov This "pharmacophore model" can then be used to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. science.gov

For this compound scaffolds, pharmacophore mapping can be used to define the key features required for interaction with a particular biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

A pharmacophore model can be generated based on a set of known active compounds (ligand-based design) or from the structure of the target protein's binding site (structure-based design). nih.gov In the absence of a known protein structure, ligand-based methods are particularly useful.

Once a pharmacophore model has been developed and validated, it can be used to guide the design of new analogs. For example, if the model indicates that a hydrogen bond donor is required at a certain position, new molecules can be designed that incorporate this feature.

The following table outlines a hypothetical pharmacophore model for a series of this compound analogs.

| Pharmacophore Feature | Description |

| Aromatic Ring (AR) | The 4-bromobenzyl ring |

| Hydrogen Bond Donor (HBD) | The N-H group of the acetamide |

| Hydrogen Bond Acceptor (HBA) | The C=O group of the acetamide |

| Hydrophobic Group (HY) | The bromo substituent |

This model can then be used as a query to search for new compounds that possess these features in the correct spatial arrangement. This approach has been successfully used to identify new lead compounds for a variety of drug targets. science.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding the molecular mechanisms of action and target engagement of the chemical compound This compound .

Extensive searches for data pertaining to the identification and validation of its molecular targets, including receptor binding profiles and enzyme kinetic studies, yielded no relevant results. Similarly, there is a lack of information concerning its effects on cellular pathway modulation, signal transduction, or any induced alterations in gene and protein expression. Furthermore, no studies on the subcellular localization, compartmentalization, or its influence on protein-protein interactions have been reported for this compound.

The scientific community has not published research that would allow for a detailed analysis as per the requested outline. While research exists for structurally related compounds, such as those containing a 4-bromobenzyl moiety as part of a larger and different molecular scaffold, this information is not directly applicable to this compound and has therefore been excluded.

Therefore, the generation of an article focusing solely on the specified aspects of this compound is not possible at this time due to the absence of published research data.

Molecular Mechanisms of Action and Target Engagement of 2 4 Bromobenzyl Amino Acetamide

Membrane Permeability and Transport Mechanisms (at cellular level)

No research data is currently available for this topic.

Preclinical Efficacy and Proof of Concept Studies of 2 4 Bromobenzyl Amino Acetamide in in Vitro and Non Human in Vivo Models

Efficacy Assessments in Diverse Cell-Based Assay Systems (e.g., proliferation, differentiation, apoptosis)

In the realm of preclinical research, the initial evaluation of a novel compound's therapeutic potential is often conducted using a variety of cell-based assays. These in vitro tests are fundamental for understanding the compound's biological activity at a cellular level. For a compound like 2-((4-Bromobenzyl)amino)acetamide, researchers would likely investigate its effects on key cellular processes such as proliferation, differentiation, and apoptosis.

Studies on analogous compounds, such as derivatives of 2-amino-benzothiazole, have demonstrated the utility of these assays. For instance, novel 2-(4-aminophenyl)benzothiazoles have been shown to possess potent and highly selective antitumor properties in vitro. nih.gov The antiproliferative activity of such compounds is often determined using assays like the MTT or sulforhodamine B (SRB) assays, which measure cell viability and growth inhibition across a panel of cancer cell lines.

Furthermore, to determine if a compound induces programmed cell death, apoptosis assays are crucial. These can include techniques like Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, apoptotic, and necrotic cells. Another important aspect is the analysis of key apoptotic proteins. For example, research on related aminochalcones has shown that these compounds can induce apoptosis rather than necrosis in canine malignant histiocytic cells. nih.gov

The potential of a compound to influence cell differentiation can also be explored. This is particularly relevant in developmental biology studies or for diseases characterized by aberrant differentiation. Assays for differentiation might involve monitoring changes in cell morphology, the expression of specific differentiation markers, or functional changes associated with a more mature cell phenotype.

While no specific data exists for this compound, the established methodologies used for similar chemical entities provide a clear roadmap for its in vitro evaluation.

Evaluation in Complex In Vitro Models (e.g., 3D cultures, organoids)

To bridge the gap between traditional 2D cell culture and in vivo animal models, complex in vitro models like 3D cultures and organoids are increasingly employed. These models more accurately recapitulate the complex cellular interactions and microenvironment of native tissues.

For a research compound such as this compound, evaluating its efficacy in these advanced models would be a critical step. 3D spheroids, for example, can be formed from cancer cell lines to mimic the structure of a small tumor. The penetration and efficacy of a compound within these spheroids can provide insights into its potential performance in a solid tumor context.

Organoids, which are self-organizing 3D structures derived from stem cells that resemble a miniature organ, offer an even more sophisticated platform. For instance, patient-derived cancer organoids can be used to test the efficacy of a compound on a personalized level. While no studies have specifically used this compound in such models, the development of gut-liver-on-a-chip and other multi-organ platforms highlights the trend towards more physiologically relevant in vitro systems for preclinical drug assessment. mdpi.com These systems allow for the investigation of not only the direct effects of a compound on target cells but also its metabolism and potential effects on other organ systems. mdpi.com

The use of primary human white adipose tissue in a microphysiological system to create breast cancer models demonstrates the innovative approaches being used to study cancer-extracellular matrix interactions and for drug screening. mdpi.com Such models would be invaluable for assessing the preclinical efficacy of novel compounds.

Performance Evaluation in Relevant Non-Human Animal Models (e.g., rodent, zebrafish models of disease mechanisms)

Following promising in vitro results, the evaluation of a compound's efficacy and physiological effects in living organisms is essential. Non-human animal models are a cornerstone of preclinical research, providing a systemic context that cannot be fully replicated in vitro.

Rodent models, such as mice and rats, are frequently used to establish disease models that mimic human conditions. For instance, in cancer research, human tumor cells can be implanted into immunodeficient mice to create xenograft models. The effect of a compound like this compound on tumor growth, metastasis, and survival would be key endpoints in such studies. For example, the growth of breast and ovarian xenograft tumors was significantly retarded by a lysylamide prodrug of a 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. nih.gov

The zebrafish (Danio rerio) has also emerged as a powerful model organism in preclinical research due to its genetic homology with mammals, rapid development, and optical transparency, which allows for real-time imaging of biological processes. nih.gov Zebrafish models are used to study a wide range of diseases and to test the efficacy and safety of new therapeutic agents. nih.gov

In addition to disease-specific outcomes, preclinical animal studies also assess the broader behavioral and physiological effects of a research compound. For neurological or psychiatric applications, a battery of behavioral tests can be used to evaluate parameters such as anxiety, depression, cognition, and motor function.

Physiological readouts are also critical. These can include monitoring vital signs, body weight, food and water intake, and organ function through blood and urine analysis. For instance, in a rat model of asthma, the combination of a glucocorticoid and a tricyclic antidepressant was shown to restore lung infiltration by eosinophils to normal levels. nih.gov This demonstrates how physiological parameters are used to assess therapeutic efficacy.

Biomarker analysis is another crucial component of preclinical animal studies. Biomarkers are measurable indicators of a biological state or condition and can be used to monitor disease progression and therapeutic response. For example, in preclinical studies of antitumor benzothiazoles, the expression of cytochrome P450 1A1, an enzyme involved in the metabolism of these compounds, was selectively induced in sensitive carcinoma cells. nih.gov This served as a biomarker of drug activity. Analysis of biomarkers can be performed on tissue samples, blood, or other bodily fluids.

Synergy and Combination Modality Studies of this compound with Other Research Agents in Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, research compounds are often evaluated in combination with other agents. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

In preclinical models, the synergistic potential of a compound like this compound would be investigated by co-administering it with standard-of-care drugs or other investigational agents. For example, studies have shown that multi-target synergies can be more specific to particular cellular contexts than single-agent activities. nih.gov An anti-inflammatory synergy between a glucocorticoid and a tricyclic antidepressant has been demonstrated to be therapeutically selective in animal models. nih.gov

These combination studies are critical for identifying more effective treatment strategies and can provide a rationale for future clinical trials. The assessment of synergy is often performed using mathematical models, such as the Chou-Talalay method, which calculates a combination index to determine if the interaction is synergistic, additive, or antagonistic.

Advanced Computational and Chemoinformatic Approaches for 2 4 Bromobenzyl Amino Acetamide Research

Molecular Docking and Dynamics Simulations of 2-((4-Bromobenzyl)amino)acetamide-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to predict and analyze the interaction between a ligand, such as this compound, and its potential protein target.

Molecular Docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For the this compound scaffold, docking studies would be crucial in identifying potential biological targets by screening it against libraries of protein structures. The process involves preparing the 3D structures of the ligand and the receptor and then using a scoring function to rank the possible binding poses based on their predicted binding energy. For instance, in studies of similar heterocyclic compounds, molecular docking has been successfully used to predict binding interactions with targets like DNA gyrase B and carboxylesterase Notum. nih.govnih.gov

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-target interaction. While docking provides a static snapshot, MD simulations predict how the complex behaves over time, typically on the nanosecond to microsecond scale. nih.gov This technique calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules.

In a study on related 2-(4-bromobenzyl) tethered pyrimidine (B1678525) derivatives, MD simulations over 100 nanoseconds were used to assess the stability of the compound within the active sites of Topoisomerase I and II. nih.gov The simulations revealed that the compounds formed stable complexes, validating the docking results and providing a deeper understanding of the thermodynamic stability of the interaction. nih.gov Similarly, MD simulations for a novel DNA gyrase B inhibitor showed that the compound formed a highly stable complex over a 100 ns simulation, with a stable root mean square deviation (RMSD) pattern. nih.govnih.gov These approaches could be directly applied to this compound to evaluate its stability in complex with potential targets, analyze conformational changes, and calculate binding free energies using methods like MM-PBSA. nih.gov

| Simulation Parameter | Description | Application to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, indicating structural stability. | To assess if the compound remains stably bound in the target's active site. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein upon ligand binding. | To identify key flexible loops or residues in the target protein that interact with the compound. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | To determine if the binding of the compound induces significant conformational changes (compaction or expansion) in the target protein. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. | To understand changes in the exposure of the complex to the solvent, which can affect binding and solubility. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | To identify critical and stable hydrogen bond interactions that anchor the compound in the active site. nih.gov |

In Silico ADMET Prediction and Theoretical Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools have become indispensable for early-stage drug discovery, allowing researchers to flag compounds with poor pharmacokinetic profiles or potential toxicity issues. drugdiscoverytoday.com

For this compound, a full ADMET profile can be generated using various computational models, many of which are available through commercial software or online servers like pkCSM and PreADMET. nih.gov These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental results to predict the properties of a new molecule based on its structure.

Key predicted properties would include:

Absorption: Parameters like Caco-2 cell permeability (predicting intestinal absorption), human oral absorption percentage, and P-glycoprotein substrate/inhibitor potential are evaluated. frontiersin.org

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are crucial for determining where the compound will travel in the body.

Metabolism: Identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes is critical for predicting drug-drug interactions. frontiersin.org

Excretion: Properties like total clearance and renal organic cation transporter substrate potential help in understanding how the compound is removed from the body.

Toxicity: A wide range of toxicity endpoints can be predicted, including AMES mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition), and carcinogenicity. researchgate.net

| ADMET Parameter | Predicted Value (Hypothetical) | Interpretation |

| Water Solubility (logS) | -3.5 | Moderately soluble. |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal permeability predicted. |

| Human Oral Absorption | >90% | High potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Likely to cross the BBB. |

| CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. frontiersin.org |

| AMES Toxicity | Negative | Predicted to be non-mutagenic. researchgate.net |

This table presents hypothetical data for illustrative purposes, based on typical outputs from ADMET prediction software.

These predictions help create a comprehensive pharmacokinetic and toxicological profile, enabling chemists to prioritize compounds with more drug-like properties for synthesis and further testing. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. plos.org These methods can be used to understand the intrinsic reactivity, stability, and spectroscopic properties of this compound at a sub-atomic level.

Key applications of QC calculations include:

Geometry Optimization: Determining the most stable 3D conformation of the molecule in the gas phase or in a solvent.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. plos.org A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Surface: Mapping the electrostatic potential onto the electron density surface of the molecule. This reveals the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which is crucial for understanding non-covalent interactions with a biological target. plos.org

Charge Distribution Analysis: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital analysis) to understand the charge distribution and dipole moment of the molecule. This can help explain its solubility and binding interactions.

For instance, QC methods have been used to study acetophenone-based compounds to understand their structure and properties as potential enzyme inhibitors. mdpi.com Such analyses for this compound would elucidate how the bromine atom and the amide group influence the electronic properties of the entire molecule, guiding the understanding of its potential interactions and reactivity.

| Quantum Chemical Property | Information Provided |

| HOMO Energy | Energy of the outermost electron-donating orbital. |

| LUMO Energy | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| MEP Surface | Visual representation of charge distribution and reactive sites. |

Virtual Screening and Lead Optimization Strategies for this compound Scaffolds

Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound, its scaffold can be used as a starting point for a VS campaign. There are two main types:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand (the "query") is used to search for other compounds in a database with similar shape, size, or pharmacophoric features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often using molecular docking) can be employed. plos.org Large databases of compounds, such as the ZINC database, can be docked into the target's binding site, and the top-scoring compounds are selected for experimental testing. nih.gov A successful VS campaign can identify novel chemical series, as demonstrated in the discovery of new inhibitors for carboxylesterase Notum. nih.gov

Lead Optimization follows the identification of a promising hit or lead compound. The goal is to modify the chemical structure of the lead to improve its potency, selectivity, and ADMET properties. Computational chemistry plays a vital role here. For the this compound scaffold, chemists could systematically explore modifications. For example, they could:

Replace the bromine atom with other halogens (Cl, F) or other functional groups to modulate binding affinity and metabolic stability.

Modify the acetamide (B32628) linker to alter flexibility and hydrogen bonding capacity.

Substitute the benzyl (B1604629) ring to explore additional interactions within the binding pocket.

Each proposed modification can be evaluated computationally (via docking, MD, and ADMET prediction) before being synthesized, saving significant resources. This iterative cycle of design, computational evaluation, and synthesis is central to modern lead optimization.

Machine Learning and Artificial Intelligence Applications in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by learning complex patterns from vast chemical and biological datasets. nih.gov These technologies can be applied to research on the this compound scaffold in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are ML models that correlate the physicochemical properties or structural features of compounds with their biological activity. youtube.com If a set of analogues of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. youtube.com

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Transformers, can design entirely new molecules with desired properties. arxiv.orgmdpi.com These models can be trained on large datasets of known drugs and then conditioned to generate novel molecules predicted to be active against a specific target and possess favorable ADMET properties. nih.gov Such a model could be used to generate novel compounds based on the this compound scaffold but with optimized characteristics.

AI-Powered Prediction: Advanced AI frameworks can predict a wide range of properties beyond standard ADMET, including drug efficacy, polypharmacology (off-target effects), and synergistic effects in combination therapies. nih.gov Reinforcement learning models, for example, have been used to design molecules for specific targets by rewarding the generation of compounds with high predicted binding affinity and good drug-likeness scores. arxiv.org

The integration of these AI and ML techniques promises to accelerate the journey from an initial hit compound to a clinical candidate by making the design and optimization process more efficient and data-driven. youtube.com

Advanced Analytical and Bioanalytical Methodologies for 2 4 Bromobenzyl Amino Acetamide

Chromatographic-Mass Spectrometric Techniques for Quantification in Complex Non-Human Biological Matrices

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of 2-((4-Bromobenzyl)amino)acetamide in complex non-human biological matrices such as plasma, urine, and tissue homogenates. This technique offers excellent specificity by separating the analyte from endogenous matrix components chromatographically before detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Methodologies are typically developed using reversed-phase chromatography, often with a C18 column, and a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte of interest.

Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| Chromatographic Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 243.0/245.0 (due to bromine isotopes) |

| Product Ion (m/z) | 184.0 |

| Collision Energy | Optimized for specific instrument |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its metabolites. While mass spectrometry provides information on the mass of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms, allowing for the determination of the precise molecular structure.

¹H NMR (proton NMR) provides information on the number and types of hydrogen atoms in a molecule, as well as their connectivity. ¹³C NMR provides similar information for carbon atoms. For metabolites, comparison of their NMR spectra with that of the parent compound can reveal structural modifications such as hydroxylation, glucuronidation, or other phase I and phase II metabolic transformations. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further establish the connectivity between atoms in more complex metabolic structures.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR |

| Assignment | Chemical Shift (ppm) |

| -CH₂- (acetamide) | ~3.2 |

| -CH₂- (benzyl) | ~3.8 |

| Aromatic-H | ~7.2-7.5 |

| -NH- | Variable |

| -NH₂ | Variable |

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the identification and profiling of metabolites of this compound in non-human biological samples. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an ion.

This capability is crucial for identifying unknown metabolites. By comparing the accurate mass of a potential metabolite with the mass of the parent drug, the type of metabolic transformation (e.g., oxidation, hydrolysis, conjugation) can be inferred. Subsequent fragmentation analysis (MS/MS) on the HRMS instrument provides structural information that helps to pinpoint the site of metabolic modification. This approach enables a comprehensive profiling of the metabolic fate of the compound.

Spectroscopic Characterization Methods (e.g., IR, UV-Vis) Applied to this compound and Its Biotransformation Products

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for the characterization of this compound and its biotransformation products.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine and amide, the C=O bond of the amide, and the C-Br bond. Changes in the IR spectrum of a metabolite compared to the parent compound can indicate modifications to these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would show absorption maxima corresponding to the π → π* transitions of the benzene (B151609) ring. Metabolic changes to the aromatic ring, such as hydroxylation, would lead to a shift in the absorption maximum (a bathochromic or hypsochromic shift).

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Features |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1010 (C-Br stretch) |

| UV-Vis (nm) | ~220 nm and ~260-270 nm (characteristic of a substituted benzene ring) |

Bioanalytical Method Development for Specific Detection of this compound and Its Biotransformation Products (in non-human models)

The development of a robust bioanalytical method is a critical step for the reliable quantification of this compound and its metabolites in preclinical studies involving non-human models. Such a method must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability.

The process typically involves:

Sample Preparation: Developing an efficient extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the biological matrix and minimize matrix effects.

Chromatographic Separation: Optimizing the LC conditions to achieve good separation of the parent compound and its major metabolites from each other and from endogenous interferences.

Mass Spectrometric Detection: Fine-tuning the MS parameters, including ionization source settings and MRM transitions, to maximize the signal-to-noise ratio for each analyte.

Method Validation: Performing a full validation according to regulatory guidelines, which includes assessing linearity, accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability of the analytes under various storage and handling conditions.

The resulting validated method can then be confidently applied to pharmacokinetic and metabolic studies in non-human species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Metabolic Fate and Biotransformation of 2 4 Bromobenzyl Amino Acetamide in Biological Systems Non Human

In Vitro Hepatic and Extrahepatic Metabolism Studies of 2-((4-Bromobenzyl)amino)acetamide

No published studies detailing the in vitro metabolism of this compound in hepatic or extrahepatic tissues (such as the intestine, kidney, lung, or skin) were identified. nih.gov While the liver is the primary site of biotransformation for many xenobiotics, facilitated by hepatocytes, specific data for this compound is not available. nih.gov

Interactive Data Table: In Vitro Metabolism of this compound No data available for this table.

Identification and Characterization of Major and Minor Metabolites

There are no available data identifying or characterizing the major or minor metabolites of this compound. Metabolic processes typically involve Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid, sulfate, or amino acids) to increase polarity and facilitate excretion. nih.gov However, the specific products of these potential pathways for this compound have not been documented.

Interactive Data Table: Metabolites of this compound Identified in Preclinical Species No data available for this table.

Enzyme Systems and Isoforms Involved in Biotransformation Pathways

The specific enzyme systems and isoforms, such as the cytochrome P450 (CYP450) family, that may be involved in the biotransformation of this compound have not been reported. nih.gov The CYP450 system, located primarily in the endoplasmic reticulum of hepatocytes, is a major catalyst for Phase I oxidative metabolism of many drugs and foreign compounds. nih.govnih.gov Studies on structurally related benzylamines suggest that N-dealkylation reactions are often catalyzed by CYP450 enzymes. researchgate.netresearchgate.net However, without direct experimental evidence, the involvement of specific CYP isoforms in the metabolism of this compound remains speculative.

Future Perspectives and Emerging Research Avenues for 2 4 Bromobenzyl Amino Acetamide

Exploration of Novel Synthetic Methodologies for Compound Derivatization

The future synthesis of 2-((4-Bromobenzyl)amino)acetamide derivatives will likely focus on creating a diverse library of analogues for structure-activity relationship (SAR) studies. The core structure, featuring a bromobenzyl group and an acetamide (B32628) moiety, offers multiple points for chemical modification.

Future synthetic approaches could include:

Diversification of the Benzyl (B1604629) Ring: Introducing a variety of substituents on the phenyl ring could modulate the compound's electronic and steric properties. This can be achieved through various aromatic substitution reactions.

Modification of the Acetamide Group: The acetamide portion of the molecule can be altered. For instance, the amide nitrogen or the adjacent methylene (B1212753) group could be substituted to influence solubility and hydrogen bonding capacity. researchgate.net

Amine and Linker Modification: The secondary amine linker is a key site for derivatization. Varying the length and nature of the linker between the aromatic ring and the acetamide group could significantly impact biological activity.

A series of N-Benzyl-2-acetamidopropionamide derivatives have been synthesized to explore their anticonvulsant activities, highlighting the potential for discovering potent therapeutic agents through such derivatization. nih.gov These synthetic efforts would be crucial in developing compounds with optimized pharmacological profiles.

Identification of New Biological Targets and Therapeutic Modalities for Exploration

A significant area of future research will be the identification of novel biological targets for this compound and its derivatives. The presence of the bromobenzyl group suggests potential interactions with a range of biological macromolecules. For instance, similar bromobenzyl-containing compounds have been investigated for their anticancer properties by targeting enzymes like topoisomerases. nih.gov

Initial screening efforts could focus on:

Enzyme Inhibition Assays: Testing against panels of kinases, proteases, and other enzymes implicated in disease.

Receptor Binding Studies: Investigating potential interactions with G-protein coupled receptors (GPCRs) or nuclear receptors.

Phenotypic Screening: Utilizing high-content imaging and other cell-based assays to identify compounds that induce a desired cellular phenotype, followed by target deconvolution studies.

Recent studies on related acetamide derivatives have shown promise in various therapeutic areas, including cancer and infectious diseases. nih.govnih.gov For example, a new class of molecules from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family has demonstrated high in vitro potency against both sensitive and resistant cancer cell lines. nih.gov These findings provide a strong rationale for exploring the therapeutic potential of this compound derivatives.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the mechanism of action of this compound and its analogues. researchgate.netomicstutorials.com This systems-level perspective can reveal novel drug-target interactions and biomarkers for patient stratification. nashbio.com

Future research could employ the following multi-omics strategies:

Transcriptomic Profiling: Using RNA-sequencing to analyze changes in gene expression in response to compound treatment can help identify affected cellular pathways. nih.gov

Proteomic Analysis: Techniques like mass spectrometry-based proteomics can identify proteins that directly bind to the compound or whose expression levels are altered. nih.gov

Metabolomic Studies: Assessing changes in the cellular metabolome can provide insights into the compound's effects on metabolic pathways. omicstutorials.com

By combining these datasets, researchers can build comprehensive models of the compound's biological effects, accelerating the drug discovery and development process. nashbio.comaacrjournals.org

Advancements in Analytical and Bioanalytical Technologies for Enhanced Detection

The development of sensitive and selective analytical methods is crucial for the pharmacokinetic and pharmacodynamic characterization of this compound and its metabolites. Given the presence of a bromine atom, specialized analytical techniques can be employed for its detection.

Future analytical advancements could include:

High-Performance Liquid Chromatography (HPLC): Coupled with mass spectrometry (LC-MS/MS), this will likely remain the primary tool for quantification in biological matrices.

Gas Chromatography (GC): For certain derivatives, GC with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, could be a valuable analytical option. chromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the sensitive detection of bromine, providing an orthogonal method for quantification.

Recent advances in analytical technologies have significantly improved the ability to detect and quantify halogenated organic compounds in various samples. mdpi.comacs.org These advancements will be instrumental in supporting the preclinical and clinical development of this compound-based therapeutics.

Conceptual Expansion of this compound as a Chemical Probe or Research Tool

Beyond its direct therapeutic potential, this compound and its derivatives could be developed as chemical probes to study biological systems. nih.govicr.ac.uk A chemical probe is a small molecule used to selectively modulate the function of a specific protein, enabling the study of its role in cellular processes. nih.govrsc.org

The development of this compound as a chemical probe would involve:

Affinity and Selectivity Profiling: Demonstrating high potency and selectivity for a specific biological target. nih.govresearchgate.net

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target.

Development of a Negative Control: Synthesizing a structurally similar but inactive analogue to help validate on-target effects. nih.gov

By developing potent and selective chemical probes based on the this compound scaffold, researchers can gain valuable insights into the function of novel biological targets and their roles in health and disease. chemicalprobes.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Bromobenzyl)amino)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via amidation or reductive amination. For example, a two-step procedure involves coupling 4-bromobenzylamine with bromoacetyl bromide under inert conditions, followed by purification via column chromatography (CH₂Cl₂/MeOH) . Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:acylating agent) critically affect yield (reported 60–75%) and byproduct formation. Side reactions, such as over-alkylation, can be mitigated using controlled reagent addition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms the presence of the 4-bromobenzyl group (δ 7.4–7.6 ppm for aromatic protons) and acetamide NH (δ 6.8–7.2 ppm). ¹³C NMR resolves the carbonyl signal at ~170 ppm .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) are diagnostic .

- LC-MS/MS : Used to validate purity (>95%) and detect trace intermediates (e.g., unreacted 4-bromobenzylamine) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking against protein targets (e.g., kinases or GPCRs) assesses binding affinity. For example, pyrazole-acetamide analogs showed enhanced binding to quinazoline-based enzymes when the bromophenyl group occupied hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability or solvent effects). Orthogonal validation methods include:

- In vitro enzyme inhibition assays with standardized IC₅₀ protocols .

- X-ray crystallography to confirm target engagement, as seen in studies of pyrazole-quinoxaline coordination complexes .

- Meta-analysis of structure-activity relationships (SAR) to isolate substituent effects (e.g., electron-withdrawing bromine vs. methoxy groups) .

Q. How do crystallographic studies inform the solid-state stability and polymorphism of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., hydrogen-bonded dimers via N-H···O=C interactions) that influence stability. Hirshfeld surface analysis quantifies intermolecular contacts; for example, C-Br···π interactions (~3.5 Å) enhance thermal stability in brominated analogs . Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies metastable forms with distinct dissolution profiles .

Experimental Design & Optimization

Q. What are critical considerations for designing kinetic studies on the degradation of this compound under physiological conditions?

- Methodological Answer :

- pH-dependent stability : Use buffered solutions (pH 1–9) to simulate gastrointestinal or plasma environments. LC-MS monitors degradation products (e.g., hydrolyzed acetamide or debrominated species) .

- Temperature control : Arrhenius plots (25–40°C) predict shelf-life and activation energy for decomposition .

Q. How can reaction pathways be optimized to minimize genotoxic impurities (e.g., alkyl halides) in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates like unreacted 4-bromobenzyl chloride .

- Green chemistry : Replace halogenated solvents with ethanol/water mixtures. Catalytic methods (e.g., Pd-mediated cross-coupling) reduce bromide byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.